

## The chemical structure and properties of PF-06447475

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06447475 |           |
| Cat. No.:            | B612100     | Get Quote |

# An In-Depth Technical Guide to PF-06447-475 Introduction

**PF-06447475** is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Genetically linked to both familial and sporadic Parkinson's disease (PD), the kinase activity of LRRK2 is a key therapeutic target.[2] The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity.[2] **PF-06447475** serves as an invaluable chemical probe for investigating the physiological and pathological roles of LRRK2 kinase activity in preclinical research, particularly in the context of neurodegenerative diseases.[3] Although its pharmacokinetic properties halted progression into clinical development, its robust profile in preclinical models continues to facilitate the study of LRRK2 function.

### **Chemical Structure and Physicochemical Properties**

**PF-06447475** is a pyrrolo[2,3-d]pyrimidine derivative.[2][3] Its core structure and key identifiers are detailed below.

Table 1: Chemical Identifiers for PF-06447475



| Identifier        | Value                                                                 |
|-------------------|-----------------------------------------------------------------------|
| IUPAC Name        | 3-[4-(4-Morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-<br>5-yl]benzonitrile |
| CAS Number        | 1527473-33-1[3]                                                       |
| Molecular Formula | C17H15N5O[3]                                                          |
| Molecular Weight  | 305.33 g/mol [3][4]                                                   |
| SMILES            | N#CC1=CC=CC(C2=CNC3=NC=NC(N4CCOC<br>C4)=C32)=C1                       |

Table 2: Physicochemical Properties of PF-06447475

| Property   | Description                                                                                                                                |  |
|------------|--------------------------------------------------------------------------------------------------------------------------------------------|--|
| Appearance | A solid[4]                                                                                                                                 |  |
| Purity     | ≥98%                                                                                                                                       |  |
| Solubility | DMSO: ≥ 60 mg/mL; For in vivo use, common vehicles include 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline, or 10% DMSO, 90% Corn Oil.[1][5] |  |
| Storage    | Powder: 3 years at -20°C. In solvent: 2 years at -80°C.[1]                                                                                 |  |

# Pharmacological Profile Mechanism of Action

**PF-06447475** functions as a potent, ATP-competitive inhibitor of the LRRK2 kinase domain.[6] This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates.[1] The compound readily crosses the blood-brain barrier, enabling the study of LRRK2 inhibition in the central nervous system.[1][7] Its high selectivity minimizes off-target effects, making it a reliable tool for elucidating the specific functions of LRRK2.[2][7]



### **Potency and Selectivity**

The inhibitory activity of **PF-06447475** has been quantified in various assays, demonstrating low nanomolar potency against both wild-type and mutant forms of LRRK2.

Table 3: In Vitro and In Vivo Potency of PF-06447475

| Target/Assay               | Assay Type             | Species/Cell Line              | IC₅₀ Value  |
|----------------------------|------------------------|--------------------------------|-------------|
| LRRK2 (Wild-Type)          | Cell-free kinase assay | N/A                            | 3 nM[1][5]  |
| LRRK2 (G2019S<br>Mutant)   | Cell-free kinase assay | N/A                            | 11 nM[3][5] |
| LRRK2 Autophosphorylation  | Whole-cell assay       | HEK293                         | 25 nM[1]    |
| Endogenous LRRK2           | Whole-cell assay       | Raw264.7<br>Macrophages        | <10 nM[5]   |
| pS935 LRRK2<br>Inhibition  | In vivo (oral admin.)  | G2019S BAC-<br>Transgenic Mice | 103 nM[5]   |
| pS1292 LRRK2<br>Inhibition | In vivo (oral admin.)  | G2019S BAC-<br>Transgenic Mice | 21 nM[5]    |

# Signaling Pathway and Mechanism of Neuroprotection

LRRK2 kinase activity is implicated in multiple cellular pathways linked to neurodegeneration, including oxidative stress, mitochondrial dysfunction, and neuroinflammation.[8][9] Pathogenic mutations like G2019S enhance LRRK2 kinase activity, leading to increased production of reactive oxygen species (ROS), impaired mitochondrial function, and promotion of apoptotic signaling cascades.[6][8][9]

**PF-06447475** exerts its neuroprotective effects by inhibiting this hyperactive kinase. This blockade mitigates downstream pathological events. In models of oxidative stress, **PF-06447475** has been shown to reduce ROS generation, preserve mitochondrial membrane



potential, and prevent the activation of pro-apoptotic proteins.[1] Furthermore, it can attenuate neuroinflammation by reducing microgliosis.[1]



Click to download full resolution via product page

PF-06447475 inhibits LRRK2 kinase to block oxidative stress pathways.

# Experimental Protocols Cellular LRRK2 Autophosphorylation Assay

This protocol is used to determine the potency of **PF-06447475** in a cellular context by measuring the inhibition of LRRK2 autophosphorylation at Serine 935 (pS935).



- Cell Culture: Plate HEK293 cells (or another suitable cell line like Raw264.7) expressing LRRK2 in 6-well plates and grow to 80-90% confluency.[1][5]
- Compound Treatment: Prepare serial dilutions of **PF-06447475** in DMSO and then dilute in cell culture medium to final concentrations (e.g., 0.1 nM to 10  $\mu$ M). Treat cells for 90 minutes to 2 hours.[1]
- Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer to a
     PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate overnight at 4°C with primary antibodies for pS935-LRRK2 and total LRRK2. A
    loading control like β-actin or GAPDH should also be used.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Visualize bands using an ECL substrate and an imaging system.
- Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of pS935-LRRK2 to total LRRK2 for each concentration. Plot the percentage of inhibition against the log concentration of PF-06447475 and fit a dose-response curve to determine the IC<sub>50</sub> value.

### In Vivo LRRK2 Pharmacodynamic Study in Rats

This protocol assesses the ability of **PF-06447475** to inhibit LRRK2 kinase activity in the brain and peripheral tissues following oral administration.[1][7]

Animal Model: Use wild-type Sprague-Dawley rats.[1][7]

#### Foundational & Exploratory





#### Dosing:

- Prepare a dosing formulation of PF-06447475 in a vehicle such as 10% propylene glycol,
   20% PEG-400, and 70% 0.5% methylcellulose.[1]
- Administer PF-06447475 orally (p.o.) twice daily (b.i.d.) at desired doses (e.g., 3 and 30 mg/kg) for 14 days. A vehicle control group should be included.[1][7]
- Tissue Collection: Sacrifice animals 90 minutes after the final dose.[7] Rapidly dissect and collect brain and kidney tissues, and snap-freeze them in liquid nitrogen.
- Tissue Processing: Homogenize tissues in lysis buffer and determine protein concentrations as described in the cellular assay protocol.
- Western Blot Analysis: Perform Western blotting on tissue lysates to determine the ratio of pS935-LRRK2 to total LRRK2, as described above.
- Data Analysis: Compare the pLRRK2/total LRRK2 ratio in treated groups to the vehicle control group to determine the percent inhibition of LRRK2 activity in the target tissues.





In Vivo Pharmacodynamic Study Workflow

Click to download full resolution via product page

Workflow for assessing in vivo target engagement of **PF-06447475**.



## In Vivo Biodistribution and Blocking Study

This protocol evaluates the specific binding and tissue distribution of a radiolabeled tracer by blocking with **PF-06447475**.[10]

- Materials: A radiolabeled LRRK2 inhibitor (e.g., [³H]LRRK2-IN-1) and unlabeled PF-06447475 as the blocking agent.[10]
- Animal Model: Use male C57BL/6 mice.
- Procedure:
  - Divide mice into two groups: a baseline group and a blocking group.
  - The blocking group receives an intraperitoneal (i.p.) or oral (p.o.) injection of PF-06447475
     (e.g., 10 mg/kg).[10]
  - After a set pre-treatment time (e.g., 30 minutes), administer the radiotracer ([³H]LRRK2-IN-1) to both groups via tail vein injection.
  - At various time points post-injection (e.g., 5, 30, 60 minutes), sacrifice the animals.
  - Collect blood and tissues of interest (brain, kidney, liver, etc.).
- Sample Analysis:
  - Weigh the tissue samples.
  - Measure the radioactivity in each sample using a gamma or beta counter.
  - Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
- Data Analysis: Compare the %ID/g in the blocked group to the baseline group. A significant reduction in radiotracer uptake in the presence of PF-06447475 indicates specific binding to LRRK2 in that tissue.[10]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-06447475 Datasheet DC Chemicals [dcchemicals.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. LRRK2 enhances oxidative stress-induced neurotoxicity via its kinase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The chemical structure and properties of PF-06447475].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b612100#the-chemical-structure-and-properties-of-pf-06447475]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com